N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride is a chemical compound characterized by its unique structure and properties. It is classified as a pyridine derivative, specifically a substituted amine, with the molecular formula and a CAS Number of 1803588-36-4. The compound features a pyridine ring with a difluoroethyl group attached to the nitrogen atom, making it of interest in various fields, including medicinal chemistry and materials science .
Methods and Technical Details
The synthesis of N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride typically involves the reaction of pyridin-4-amine with 2,2-difluoroethyl chloride. This reaction is conducted in the presence of a base, such as sodium hydroxide, within an organic solvent like dichloromethane. The controlled temperature during the reaction is crucial for ensuring the formation of the desired product. After the initial synthesis, hydrochloric acid is added to yield the hydrochloride salt form of the compound.
In industrial settings, similar synthetic routes are employed but on a larger scale. The process involves stringent control over reaction conditions to maximize yield and purity. Purification techniques such as recrystallization or chromatography are often utilized to achieve high-quality products.
Reactions and Technical Details
N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride can participate in several types of chemical reactions:
The mechanism of action for N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The difluoroethyl group enhances its binding affinity to these targets, potentially modulating their activity and leading to various biological effects. The precise pathways depend on the specific application of the compound.
Physical Properties
Chemical Properties
Additional properties include:
N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride has various scientific applications:
This compound's unique characteristics make it valuable for research and development across multiple scientific disciplines.
The structural differentiation of neuronal nitric oxide synthase (nNOS) from endothelial (eNOS) and inducible (iNOS) isoforms represents a pivotal challenge in developing neurodegenerative therapeutics. The compound N-(2,2-difluoroethyl)pyridin-4-amine hydrochloride incorporates key structural elements that enable exceptional isoform discrimination. X-ray co-crystal structures of analogous difluoroethyl-aminopyridine inhibitors bound to rat and human nNOS reveal that the 2,2-difluoroethyl moiety occupies a distinct hydrophobic subpocket near the heme cofactor, exploiting subtle differences in residue composition (Glu592 in rat nNOS/Glu597 in human nNOS) not present in eNOS or iNOS [1]. This interaction is augmented by hydrogen bonding between the pyridine nitrogen and active-site water molecules coordinated by nNOS-specific residues.
Table 1: Inhibitory Activity and Selectivity Profiles of Difluoroethyl-Aminopyridine Analogues
Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | Selectivity (n/e) | Selectivity (n/i) |
---|---|---|---|---|---|
Lead Compound 9 | 23 (human) | 22,000 | 1,771 | 956 | 77 |
Optimized Derivative 17 | 19 (human) | 20,425 | 2,185 | 1,075 | 115 |
The 4-aminopyridine orientation enables optimal vectoring of the difluoroethyl group into this selective pocket, with fluorine atoms forming favorable van der Waals contacts with Val567 in human nNOS. This residue is replaced by bulkier hydrophobic residues in both eNOS (Ile482) and iNOS (Ile377), creating steric hindrance that reduces binding affinity for those isoforms [1]. This molecular discrimination is clinically significant, as excessive eNOS inhibition causes hypertension, while iNOS suppression compromises immune function [1] [2]. The structural insights from these co-crystals provide a blueprint for designing inhibitors targeting neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases, where nNOS-derived nitric oxide overproduction generates neurotoxic peroxynitrite [1].
The 2,2-difluoroethyl group serves as a strategic modulator of blood-brain barrier (BBB) penetration capabilities in CNS-targeted therapeutics. This moiety significantly enhances passive diffusion through lipid bilayers while concurrently reducing P-glycoprotein (P-gp)-mediated efflux. Comparative studies demonstrate that analogues featuring the N-(2,2-difluoroethyl)pyridin-4-amine substructure exhibit a permeability coefficient (Pe) of 13.7 × 10⁻⁶ cm/s in Caco-2 assays, coupled with an exceptionally low efflux ratio (ER) of 0.48 [1]. This performance surpasses monofluoroethyl (ER = 5.9) and non-fluorinated ethylamine analogues (ER > 3.0), highlighting fluorine’s critical role in evading active efflux mechanisms.
The electronic influence of fluorine atoms reduces the basicity of the adjacent amine nitrogen (pKa ~8.4), favoring the uncharged species predominant at physiological pH. This modulation, combined with fluorine’s capacity to reduce hydrogen-bond donor potential, yields optimal physicochemical parameters for CNS penetration: molecular weight <400 Da, ClogP <5, topological polar surface area (TPSA) <76 Ų, and hydrogen bond donors ≤3 [1] [5]. Additionally, the metabolic stability conferred by fluorine substitution is evidenced by extended half-lives in mouse (29 minutes) and human (>60 minutes) liver microsomes, attributable to the blockade of cytochrome P450-mediated oxidative dealkylation pathways [1].
Table 2: Physicochemical Properties and BBB Penetration Metrics
Parameter | N-(2,2-difluoroethyl)pyridin-4-amine Derivatives | Optimal CNS Drug Range |
---|---|---|
Molecular Weight | 237–350 Da | <500 Da |
ClogP | 1.8–3.2 | <5 |
TPSA | 32–58 Ų | <76 Ų |
H-Bond Donors | 1–2 | ≤3 |
Permeability (Pe) | 13.7–16.3 × 10⁻⁶ cm/s | >4 × 10⁻⁶ cm/s |
Efflux Ratio | 0.48–0.80 | <2 |
The strategic evolution from conventional 2-aminopyridine scaffolds to 4-aminopyridine frameworks bearing difluoroethyl substituents represents a significant advancement in CNS drug design. First-generation 2-aminopyridine inhibitors linked to pyridine rings (e.g., Compound 6) exhibited negligible permeability (Pe < 2 × 10⁻⁶ cm/s) due to excessive hydrogen-bonding capacity and high polar surface area [1]. Subsequent modifications introducing monofluoroaryl linkers (Compound 7) improved potency (Ki = 30 nM against human nNOS) and selectivity (hn/he = 2799) but retained problematic efflux ratios (ER = 5.9) [1].
The incorporation of a difluorobenzene linker with azetidine tails (Compound 9) marked a critical breakthrough, achieving balanced properties: human nNOS Ki = 23 nM, selectivity >950-fold over eNOS, Pe = 16.3 × 10⁻⁶ cm/s, and ER = 0.8 [1]. Within this scaffold, the N-(2,2-difluoroethyl)pyridin-4-amine variant demonstrates superior synthetic accessibility compared to earlier analogues requiring protective group strategies. Quantum yield studies further reveal that 4-aminopyridine derivatives maintain significant fluorescence potential (Φ = 0.27–0.44), enabling their application as biological probes when conjugated with azide groups for "click-and-probe" imaging strategies [6]. This contrasts with 2-aminopyridine scaffolds, which exhibit fluorescence quenching due to intramolecular hydrogen bonding.
Table 3: Comparative Analysis of Aminopyridine Scaffold Generations
Scaffold Generation | Representative Compound | nNOS Ki (nM) | Pe (10⁻⁶ cm/s) | Efflux Ratio | Key Advancement/Limitation |
---|---|---|---|---|---|
First (Pyridine linker) | Compound 6 | 46 (rat) | <2 | >3 | Negligible permeability |
Second (Monofluoro linker) | Compound 7 | 30 (human) | 10.2 | 5.9 | High selectivity but P-gp substrate |
Third (Difluoro linker) | Compound 9 | 23 (human) | 16.3 | 0.8 | Balanced potency/permeability |
Optimized (Difluoroethyl) | Derivative 17 | 19 (human) | 13.7 | 0.48 | Enhanced selectivity & metabolic stability |
The 4-position substitution allows greater steric tolerance than the 2-aminopyridine series, enabling diverse functionalization (esters, carboxylic acids, alcohols) without significant potency loss. Reduction of ester groups to alcohols in these structures further enhances quantum yield (Φ = 0.81), though with a blue-shifted emission (λem = 400 nm) [6]. This versatility positions the N-(2,2-difluoroethyl)pyridin-4-amine scaffold as a privileged structure for multiparameter optimization in neurodegenerative therapeutics, integrating target affinity, BBB penetration, and diagnostic capability within a single molecular framework.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3